Lipophilicity Comparison: Des-Methyl vs. Azepane Analogs
The introduction of a 4-methyl group on the piperidine ring elevates the computed lipophilicity of the compound. The target compound has an XLogP3-AA of 2.6, compared to the des-methyl piperidine analog (4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline) at 2.1 and the azepane analog (4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline) at 2.7 [1][2][3]. This is a class-level inference based on computed properties.
Computed logP difference may support moderate lipophilicity screening context
Computed property; experimental validation recommended
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Des-methyl piperidine analog: 2.1; Azepane analog: 2.7 |
| Quantified Difference | +0.5 logP units vs. des-methyl analog; -0.1 logP units vs. azepane analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and metabolic stability. A difference of 0.5 logP units can significantly impact a compound's ADME profile, making the target compound a more balanced option for projects requiring moderate lipophilicity.
- [1] PubChem Compound Summary for CID 51711956. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 51711956, 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline. National Center for Biotechnology Information (2025). View Source
